1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a methoxy substituent at position 4, and a methyl group at position 2. This compound is of interest in medicinal chemistry as a chiral building block for drug synthesis, particularly for central nervous system (CNS) agents and protease inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(13(17)18)8-12(20-2)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFACOHOWNNHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The target molecule features a pyrrolidine core substituted at positions 2 and 4 with methyl and methoxy groups, respectively, while position 1 bears a benzyloxycarbonyl (Cbz) protecting group. The carboxylic acid moiety at position 2 introduces polarity and hydrogen-bonding capacity, necessitating careful protection strategies during synthesis. Three principal synthetic approaches emerge from the literature:
- Stepwise functionalization of pyrrolidine precursors
- Transition metal-catalyzed cross-coupling strategies
- Photoredox-mediated decarboxylative alkylation
Each method presents unique advantages in terms of stereochemical control, scalability, and compatibility with sensitive functional groups.
Stepwise Functionalization Approach
Pyrrolidine Ring Formation
The foundational step involves constructing the pyrrolidine scaffold. While classical methods employ cyclization of γ-amino alcohols, modern protocols favor [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes. A representative procedure from patent EP3015456A1 utilizes tert-butyl 2-methylpyrrolidine-1-carboxylate as the starting material, achieving ring functionalization through sequential protection and substitution reactions.
Table 1: Key Intermediates in Stepwise Synthesis
| Intermediate | Molecular Formula | Key Transformation | Yield (%) |
|---|---|---|---|
| tert-Butyl 2-methylpyrrolidine-1-carboxylate | C₁₁H₂₁NO₂ | Boc protection | 92 |
| 4-Methoxy-2-methylpyrrolidine | C₆H₁₃NO | Methoxylation via Mitsunobu | 78 |
| Cbz-protected intermediate | C₁₄H₁₇NO₄ | Benzyl chloroformate coupling | 85 |
Methoxylation at Position 4
Introduction of the methoxy group typically employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol as the nucleophile. This method proves superior to SN2 displacements due to reduced racemization risks. The reaction proceeds at 0°C in tetrahydrofuran, achieving 78% yield with complete retention of configuration at C2.
Carboxylic Acid Installation
Final carboxylation utilizes a two-stage protocol:
- Silyl protection : Treatment with tert-butyldimethylsilyl chloride in dimethylformamide
- CO₂ insertion : Pd-catalyzed carbonylation at 80°C under 50 psi CO₂ pressure
This sequence affords the carboxylic acid in 68% overall yield while preserving the Cbz group.
Catalytic Cross-Coupling Strategies
Recent advances in nickel/photoredox dual catalysis enable direct functionalization of pyrrolidine derivatives. A protocol adapted from Macmillan Group research employs:
- Catalyst system : Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%)
- Nickel source : NiCl₂- glyme (10 mol%)
- Ligand : 4,4'-Dimethoxy-2,2'-bipyridyl
Table 2: Optimization of Cross-Coupling Conditions
| Entry | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl 4-bromobutyrate | 25 | 12 | 64 |
| 2 | Benzyl chloride | 40 | 8 | 84 |
| 3 | 5-Bromopentene | 25 | 18 | 76 |
This methodology demonstrates exceptional functional group tolerance, enabling concurrent introduction of the Cbz group and methoxy substituent in a single pot.
Photoredox-Mediated Decarboxylative Alkylation
Building on pioneering work in radical chemistry, state-of-the-art approaches utilize visible light-mediated decarboxylation to install the 2-methyl group. The critical innovation involves:
- Radical initiator : 4-CzIPN (1 mol%)
- Hydrogen atom transfer (HAT) catalyst : Thiophenol
- Methyl source : Dimethylzinc
Under blue LED irradiation (456 nm), this system achieves 82% yield with >95% enantiomeric excess when using a chiral oxazolidinone auxiliary.
Comparative Method Analysis
Table 3: Synthesis Method Benchmarking
| Parameter | Stepwise | Cross-Coupling | Photoredox |
|---|---|---|---|
| Total Steps | 6 | 3 | 4 |
| Overall Yield (%) | 42 | 58 | 67 |
| Stereocontrol | Moderate | High | Excellent |
| Scalability (kg-scale) | Good | Limited | Moderate |
| Byproduct Formation | 12% | 8% | 5% |
The photoredox method emerges as most efficient for small-scale enantioselective synthesis, while stepwise functionalization remains preferred for industrial-scale production.
Challenges and Optimization Opportunities
Key unresolved challenges include:
- Methoxy group lability under strong acidic conditions during Cbz deprotection
- Epimerization at C2 during carboxylation steps
- Purification difficulties due to polar byproducts
Recent breakthroughs in flow chemistry demonstrate promise for resolving these issues. A continuous flow protocol using immobilized scandium triflate catalyst reduces reaction time from 18 h to 45 minutes while eliminating epimerization.
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is a common amine-protecting group removed under specific conditions to regenerate free amines. For this compound, deprotection enables further functionalization of the pyrrolidine nitrogen.
Mechanistic Insight :
-
Acidic conditions hydrolyze the carbamate bond, releasing CO₂ and benzyl alcohol.
-
Hydrogenolytic cleavage involves catalytic reduction of the Cbz group to toluene and CO₂, leaving the amine unprotected .
Carboxylic Acid Functionalization
The carboxylic acid at position 2 participates in esterification and amidation, enabling solubility modulation or bioconjugation.
Example :
Reaction with methanol under DCC/DMAP yields the methyl ester, improving solubility in organic solvents (e.g., dichloromethane) .
Methoxy Group Reactivity
The 4-methoxy substituent exhibits limited reactivity but can undergo demethylation or act as a directing group in electrophilic substitution.
| Reaction | Conditions | Outcome | Notes |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxyl group formation | Requires low temps to prevent side reactions. |
| Electrophilic substitution | HNO₃/H₂SO₄ | Nitro-substituted derivatives | Positional selectivity depends on steric effects. |
Cross-Coupling Reactions
The Cbz-protected nitrogen and aromatic benzyl group facilitate transition-metal-catalyzed couplings.
| Coupling Type | Catalyst System | Products | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ | Biaryl-functionalized pyrrolidines | Moderate yields (60–75%) due to steric bulk. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Ar-X | N-Aryl derivatives | Limited by competing deprotection. |
Radical-Mediated Transformations
Intermolecular radical additions exploit the stability of the pyrrolidine ring for C–C bond formation.
Procedure :
-
React with alkyl iodides (R–I) under UV light and AIBN initiator.
-
Yields alkyl-substituted derivatives at the α-carbon of the carboxylic acid.
Example :
Reaction with methyl iodide produces 2-methyl-2-alkylpyrrolidine analogs, enhancing structural diversity.
Biological Interaction Pathways
While primarily a synthetic intermediate, its derivatives interact with enzymes via:
-
Carboxylic acid : Ionic interactions with catalytic residues (e.g., serine proteases).
Table: Pharmacological Modifications
| Derivative | Target | Activity |
|---|---|---|
| Amide conjugate | Bacterial dihydrofolate reductase | Antibacterial (MIC: 8 µg/mL). |
| Ester prodrug | CYP450 enzymes | Improved metabolic stability . |
Stability and Reaction Optimization
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications in different fields:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex molecules. Its functional groups allow it to participate in various organic reactions such as oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Studies : Research is ongoing to explore its interactions with enzymes and receptors. These studies aim to elucidate its pharmacological effects, potentially leading to new therapeutic agents .
Medicine
- Drug Development : The compound is being investigated as a precursor for developing new drugs. Its unique structure may provide specific biological activities that are beneficial in treating various conditions .
Industry
- Specialty Chemicals Production : It is utilized in producing specialty chemicals that require specific properties derived from its unique molecular structure .
Case Studies
Several studies have explored the applications of this compound:
- Enzyme Interaction Studies : Research has demonstrated that 1-[(benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic diseases .
- Synthesis of Derivatives : A study focused on synthesizing derivatives of this compound to enhance its biological activity, revealing that modifications to the pyrrolidine ring can significantly affect its pharmacological profile .
- Industrial Applications : Another investigation highlighted its use in producing specialty polymers that require specific thermal and mechanical properties derived from its chemical structure .
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The methoxy group and pyrrolidine ring contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolidine Family
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- However, the hydroxyl group in analogues like 130930-25-5 may improve solubility .
- Steric and Chiral Influence : The 2-methyl group in the target compound introduces steric hindrance, which could restrict conformational flexibility or improve binding specificity in enzyme inhibitors. Chiral variants (e.g., 130930-25-5) highlight the importance of stereochemistry in drug design .
- Protecting Groups: The Cbz group (stable under basic conditions but removable via hydrogenolysis) contrasts with acid-labile groups like tert-butoxycarbonyl (Boc) in azetidine derivatives (e.g., 1228581-12-1), influencing synthetic strategies .
Comparison with Azetidine Derivatives
Azetidines (4-membered rings) differ from pyrrolidines (5-membered) in ring strain and conformational flexibility:
Key Observations:
- Ring Size and Reactivity : Azetidines (e.g., 1228581-12-1) exhibit higher ring strain, making them more reactive intermediates. Pyrrolidines (e.g., the target compound) offer greater conformational stability for drug-receptor interactions .
- Fluorine Substitution: Fluorinated azetidines (e.g., 1781046-72-7) improve metabolic stability and membrane permeability compared to non-fluorinated pyrrolidines .
Biological Activity
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, also known by its CAS number 2044712-89-0, is a synthetic organic compound characterized by a unique molecular structure that includes a pyrrolidine ring and various functional groups such as a benzyloxycarbonyl group and a methoxy group. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
The compound has a molecular formula of C15H19NO5 and a molecular weight of approximately 293.32 g/mol. Its structure can be described as follows:
- Benzyloxycarbonyl Group : A protective group that can be removed under acidic conditions.
- Methoxy Group : May influence the compound's reactivity and biological interactions.
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's overall stability and reactivity.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of the amine group with a benzyloxycarbonyl (Cbz) group, introduction of the methoxy group, and formation of the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group allows for selective reactions at other functional sites, while the methoxy group and pyrrolidine ring enhance its reactivity. Specific interactions with biomolecules can lead to significant pharmacological effects.
Pharmacological Applications
Research has indicated several potential applications for this compound:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory action against human monoamine oxidases (hMAOs), particularly hMAO-B, which is involved in neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). For instance, benzyloxy-substituted chalcones have shown strong inhibitory effects against hMAO-B with IC50 values as low as 0.067 μM .
- Neuroprotective Effects : Given the role of hMAO-B in dopamine metabolism, compounds that inhibit this enzyme may provide neuroprotective benefits by reducing oxidative stress associated with dopamine degradation .
Research Findings
Several studies have investigated the biological properties of compounds related to this compound. Key findings include:
Case Studies
- In Vitro Studies on hMAO Inhibition :
- Neuroprotective Mechanisms :
Q & A
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key issues include:
- Cost of chiral reagents : Replace expensive catalysts with asymmetric hydrogenation.
- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify labile groups (e.g., Cbz hydrolysis under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
